Cas no 1164541-52-9 ((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide
- 2-Propenamide, 2-cyano-3-(3-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-, (2E)-
- SR-01000035496-1
- Z56589168
- AKOS016290909
- AKOS001050920
- EN300-18218592
- SR-01000035496
- CHEMBL1700653
- 1164541-52-9
- HMS2528O16
- (E)-2-Cyano-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(3-methoxy-phenyl)-acrylamide
- (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)prop-2-enamide
- SMR000212201
- 2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide
- MLS000588405
-
- インチ: 1S/C15H16N2O4S/c1-21-14-4-2-3-11(8-14)7-12(9-16)15(18)17-13-5-6-22(19,20)10-13/h2-4,7-8,13H,5-6,10H2,1H3,(H,17,18)/b12-7+
- InChIKey: WSHCPQWNPPJHSC-KPKJPENVSA-N
- ほほえんだ: C(NC1CCS(=O)(=O)C1)(=O)/C(/C#N)=C/C1=CC=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 320.08307817g/mol
- どういたいしつりょう: 320.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 657.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.87±0.20(Predicted)
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18218592-0.05g |
1164541-52-9 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamideに関する追加情報
(E)-2-Cyano-N-(1,1-Dioxothiolan-3-Yl)-3-(3-Methoxyphenyl)Prop-2-Enamide: A Comprehensive Overview
The compound (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide with CAS No. 1164541-52-9 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyano group, a dioxothiolane ring, and a methoxy-substituted phenyl group. These structural elements contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide in the development of novel therapeutic agents. Researchers have explored its role as a potential drug candidate due to its ability to interact with specific biological targets. For instance, investigations into its pharmacokinetic properties have revealed promising results, suggesting that it could be optimized for use in treating various diseases.
The synthesis of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the dioxothiolane ring and the subsequent coupling with the cyano and methoxyphenyl groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
One of the most intriguing aspects of this compound is its reactivity under different chemical conditions. Studies have shown that (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide exhibits unique behavior in both acidic and basic environments. This makes it a valuable tool for exploring various chemical transformations and reactions.
In terms of applications, (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide has been investigated for its potential in materials science. Its structural properties make it a candidate for use in the development of advanced materials with tailored functionalities. For example, researchers have explored its role in creating self-healing polymers and stimuli-responsive materials.
Moreover, the compound's interaction with biological systems has been a focal point of recent research. Preclinical studies have demonstrated that (E)-2-cyano-N-(1,1-dioxothiolan-3-Yl)-3-(3-Methoxyphenyl)Prop-2-enamide exhibits selective binding to certain proteins, which could be leveraged for therapeutic purposes. These findings underscore its potential as a lead compound in drug discovery programs.
The development of efficient analytical methods for characterizing (E)-2-cyano-N-(1,1-dioxothiolan-3-Yl)-3-(3-Methoxyphenyl)Propenamide has also been an area of active research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its identity.
In conclusion, (E)-2-cyano-N-(1,1-dioxothiolan-Yl)-Propenamide (CAS No. 1645497789) represents a significant advancement in organic chemistry with broad implications for both academic research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound for exploring new frontiers in science and technology.
1164541-52-9 ((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide) 関連製品
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